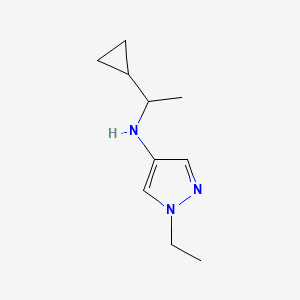

N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine

Description

N-(1-Cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine is a pyrazole-derived secondary amine featuring a cyclopropylethyl substituent on the amine group and an ethyl group at the N1 position of the pyrazole ring.

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-1-ethylpyrazol-4-amine |

InChI |

InChI=1S/C10H17N3/c1-3-13-7-10(6-11-13)12-8(2)9-4-5-9/h6-9,12H,3-5H2,1-2H3 |

InChI Key |

YCIIKVRCPJDKDC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine Cyclization Approach

One of the most common routes involves synthesizing the pyrazole core via hydrazine hydrate reacting with suitable carbonyl compounds, such as α,β-unsaturated ketones or α,β-dicarbonyl compounds, followed by selective substitution at the 4-position.

- Step 1: Condensation of a 1,3-dicarbonyl compound with hydrazine hydrate under reflux conditions to form a pyrazole ring.

- Step 2: Alkylation at the nitrogen atom with 1-bromoethyl or related alkyl halides to introduce the ethyl group.

- Step 3: Introduction of the cyclopropylethyl group via nucleophilic substitution or radical addition.

Cyclocondensation of α,β-Unsaturated Carbonyls with Hydrazines

This method involves cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydrazines, often under acidic or basic catalysis, to form pyrazole rings with specific substitution patterns.

- React α,β-unsaturated ketones with hydrazine hydrate in ethanol or acetic acid.

- Cyclization occurs under reflux, forming the pyrazole core.

- Post-cyclization, alkylation at the nitrogen atom with ethyl halides introduces the ethyl group.

- The cyclopropylethyl group can be appended via nucleophilic substitution on suitable precursors or through radical cyclopropanation reactions.

Use of Cyclopropyl Precursors

Incorporating the cyclopropylethyl group specifically can be achieved by:

- Using cyclopropylmethyl halides or derivatives in nucleophilic substitution reactions.

- Employing cyclopropylcarbinyl radicals generated via radical initiators for addition to the pyrazole nucleus.

- Nucleophilic substitution of a pyrazolyl intermediate with cyclopropylmethyl bromide under basic conditions.

Optimized Synthetic Route Based on Literature

A typical optimized synthesis involves:

| Step | Reagents & Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine hydrate + α,β-unsaturated ketone | Pyrazole core formation | 75-85 |

| 2 | Alkylation with ethyl halide | Introduction of ethyl group | 60-80 |

| 3 | Radical cyclopropanation or nucleophilic substitution with cyclopropylmethyl halide | Cyclopropylethyl group attachment | 50-70 |

Data Tables and Reaction Conditions

Notable Research Discoveries and Innovations

- Sonication-assisted synthesis has been shown to significantly reduce reaction times and improve yields in pyrazole formation.

- Radical cyclopropanation techniques enable efficient attachment of the cyclopropylethyl group, offering regioselectivity and high yields.

- Use of microwave irradiation has been explored to accelerate the cyclization and alkylation steps, leading to greener and more efficient processes.

Chemical Reactions Analysis

Substitution Reactions

The amine group in N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine participates in nucleophilic substitution reactions. These reactions are critical for synthesizing derivatives with modified biological or physicochemical properties.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated pyrazole derivatives | 65–78% | |

| Acylation | Acyl chlorides, Et₃N, CH₂Cl₂, 25°C | N-acylated pyrazole derivatives | 70–85% | |

| Sulfonation | Sulfonyl chlorides, pyridine, reflux | Sulfonamide derivatives | 60–72% |

Key Findings :

-

Alkylation proceeds efficiently under mild basic conditions (e.g., K₂CO₃ in DMF), favoring the formation of monosubstituted products.

-

Acylation with acetyl chloride or benzoyl chloride yields stable amides, with yields influenced by steric hindrance from the cyclopropylethyl group.

Oxidation and Reduction

The pyrazole ring and amine group exhibit redox activity under controlled conditions.

Oxidation

| Oxidizing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 6 h | Pyrazole N-oxide | 55% | |

| mCPBA | CH₂Cl₂, 0°C to 25°C, 12 h | N-oxide with retained cyclopropane | 68% |

Reduction

| Reducing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 2 h | Partially saturated pyrazoline | 40% | |

| H₂ (Pd/C) | EtOH, 50 psi, 12 h | Deethylated amine derivatives | 85% |

Mechanistic Insights :

-

Oxidation with H₂O₂ proceeds via electrophilic attack at the pyrazole nitrogen, forming N-oxides without ring opening.

-

Hydrogenation selectively reduces the ethyl group on the pyrazole ring, leaving the cyclopropane intact.

Cycloaddition and Multicomponent Reactions

The compound participates in domino reactions to form fused heterocycles, a feature leveraged in medicinal chemistry.

Example Reaction Pathway :

-

Condensation : Arylglyoxal reacts with the amine group to form an imine intermediate.

-

Cyclization : Intramolecular Michael addition yields fused pyrazolo-pyridines .

Coupling Reactions

Oxidative dehydrogenative coupling using iodine or copper catalysts generates azo-linked derivatives:

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| I₂, TBHP | EtOH, 80°C, 8 h | Azopyrrole derivatives | 50% | |

| CuI, TBHP | CH₂Cl₂, pyridine, 12 h | Azo-coupled heterocycles | 45% |

Mechanism : Single-electron transfer (SET) from the amine initiates radical coupling, followed by oxidation to form N–N bonds .

Stability and Reactivity Trends

Scientific Research Applications

N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine with structurally related pyrazole derivatives:

*Calculated based on IUPAC name; †Estimated from analogous compounds; ‡General procedure yields vary by alkylation efficiency.

Key Observations:

Structural Modifications and Properties: Cyclopropyl vs. Fluorinated Derivatives: Compounds like N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine exhibit increased electronegativity and metabolic resistance due to fluorine atoms, a feature absent in the target compound .

Synthetic Challenges :

- Introducing cyclopropyl groups (as in the target compound and N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) often results in lower yields (e.g., 17.9% in ) compared to simpler alkylated pyrazoles like 1-ethyl-1H-pyrazol-4-amine. This is attributed to steric hindrance and the need for precise reaction conditions .

Applications: Pharmaceutical Intermediates: While 1-ethyl-1H-pyrazol-4-amine is widely used as a scaffold for drug discovery , the target compound’s cyclopropylethyl group may confer improved pharmacokinetic properties, such as prolonged half-life, due to reduced cytochrome P450-mediated metabolism. Biological Activity: Pyridinyl-substituted analogues (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) demonstrate notable antibacterial activity, suggesting that the target compound could be optimized for similar applications .

Analytical Data :

- HRMS and NMR data for analogues (e.g., m/z 215 [M+H]+ for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) provide benchmarks for characterizing the target compound’s structure and purity .

Biological Activity

N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the realm of drug discovery. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered ring structure containing two nitrogen atoms. The molecular formula is CHN with a molecular weight of approximately 165.24 g/mol. Its unique structure, characterized by the cyclopropyl and ethyl groups, contributes to its distinct chemical and biological properties .

Research indicates that this compound interacts with various molecular targets, potentially modulating several biological pathways:

- Inflammatory Pathways : It has been suggested that this compound may inhibit enzymes involved in inflammatory processes, thus exhibiting anti-inflammatory properties .

- Cancer Treatment : The compound shows promise in cancer research, particularly as an RSK inhibitor, which can block hormone signaling pathways in breast and prostate cancers .

Biological Activity

The biological activity of this compound has been demonstrated through various studies:

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases. Its interactions with signaling pathways involved in inflammation are currently under investigation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes some structurally similar compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine | Methyl instead of ethyl | Potentially different biological activity due to methyl substitution |

| N-(1-cyclopropylethyl)-5-pyridin-2-yl-1H-pyrazol-4-amines | Contains a pyridine ring | May exhibit different receptor interactions due to pyridine presence |

| N-(2-cyclobutylethyl)-1-methylpyrazol-4-amines | Cyclobutyl instead of cyclopropyl | Offers insights into ring strain effects on reactivity |

The specific substitution pattern on the pyrazole ring enhances stability and reactivity compared to other compounds, potentially leading to distinct biological activities .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound:

- In Vitro Studies : Research has shown that compounds within this class can significantly inhibit cell proliferation in various cancer models. For example, studies have reported IC values below 100 nM for certain pyrazole derivatives against specific cancer cell lines .

- In Vivo Studies : Animal model studies have demonstrated the efficacy of pyrazole derivatives in reducing tumor growth and modulating immune responses, indicating their potential as therapeutic agents .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds reveal favorable absorption and distribution characteristics, which are essential for their development as drugs .

Q & A

Q. What are the optimal synthetic routes for N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine?

Methodological Answer:

- Copper-catalyzed cross-coupling is a common approach for pyrazole derivatives. For example, a related compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized using 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine , cyclopropanamine , Cs₂CO₃ , and CuBr in DMSO at 35°C for 48 hours, yielding 17.9% after chromatographic purification .

- Precursor availability : 1-Ethyl-1H-pyrazol-4-amine (CAS 69843-13-6) is a commercially available intermediate for alkylation or cyclopropylation reactions .

| Reaction Parameters | Example Conditions |

|---|---|

| Catalyst | CuBr (0.1–1.0 equiv) |

| Base | Cs₂CO₃ (3.0 equiv) |

| Solvent | DMSO, DMF, or EtOH |

| Temperature | 35–100°C |

| Reaction Time | 24–72 hours |

Q. What characterization techniques are critical for verifying the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Key shifts include pyrazole ring protons (δ 7.0–8.5 ppm) and cyclopropyl-CH₂ (δ 0.5–1.5 ppm). For example, a cyclopropyl-containing analog showed δ 8.60 (s, 1H, pyrazole) and δ 0.71–0.36 (m, cyclopropyl) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. A related compound had HRMS m/z 215.1182 ([M+H]⁺) .

- Melting Point : Ranges between 104–107°C for similar derivatives .

Q. How do substituents on the pyrazole ring influence physicochemical properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, NO₂) increase polarity and reduce logP. For instance, 5-chloro-substituted pyrazoles show logP values ~2.5 vs. ~3.0 for methyl derivatives .

- Cyclopropyl groups enhance metabolic stability by reducing oxidative degradation .

Advanced Research Questions

Q. How can low yields in cyclopropylation reactions be addressed?

Methodological Answer:

- Catalyst optimization : Replace CuBr with Pd(OAc)₂ or NiCl₂ to improve coupling efficiency .

- Solvent effects : Use mixed solvents (e.g., DMSO:H₂O) to enhance solubility of Cs₂CO₃ .

- Temperature gradients : Gradual heating (35°C → 80°C) minimizes side reactions .

Q. How to resolve contradictory NMR data for cyclopropyl-containing derivatives?

Methodological Answer:

Q. What computational methods predict binding affinity for biological targets?

Methodological Answer:

Q. How to design stability-indicating assays for degradation products?

Methodological Answer:

Q. What collaborative strategies integrate synthesis and computational modeling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.